Dabsyl-L-leucine

Übersicht

Beschreibung

Dabsyl-L-leucine (Dab-Leu) is a synthetic amino acid analog of leucine that has been used in a variety of research applications. Dab-Leu is a diastereomer of L-leucine and is often used as a substitute for the natural amino acid in experiments. It is also used as a labeling agent in a variety of biochemical and biophysical studies.

Wissenschaftliche Forschungsanwendungen

General Applications of Dabsyl-L-leucine

Dabsyl-L-leucine is a compound used in various scientific fields . It’s often used in analytical chemistry, specifically in the analysis of amino acids and peptide synthesis .

Method of Application

The specific methods of application can vary depending on the experiment or analysis being conducted. Typically, Dabsyl-L-leucine would be used in a laboratory setting with appropriate equipment for handling and analyzing chemical compounds .

Results or Outcomes

The outcomes of using Dabsyl-L-leucine can also vary based on the specific application. In general, it aids in the analysis and synthesis of peptides, contributing to the advancement of scientific research in these areas .

Role of Leucine in Animal Growth and Development

Method of Application

Leucine’s effects on muscle and other tissues have been studied, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects .

Results or Outcomes

Leucine has been shown to benefit lipid metabolism and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity . Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent .

Leucine in Muscle Protein Synthesis and Lean Body Mass Accretion

Leucine has been found to be effective in muscle protein synthesis and the accretion of lean body mass and leg lean mass in older people .

Method of Application

The administration of leucine as a supplement has been studied in clinical trials . The specific methods of application can vary depending on the experiment or analysis being conducted .

Leucine in Regulating Animal Growth and Development

Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .

Method of Application

Leucine’s effects on muscle and other tissues have been studied, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects .

Results or Outcomes

Leucine has been shown to benefit lipid metabolism and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity . Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent .

Leucine in Enhancing the Effectiveness of Antibiotics

Leucine has been found to promote the killing effect of sarafloxacin on drug-resistant Salmonella .

Method of Application

After leucine enters the cell, it stimulates the TCA cycle and increases NADH content. NADH enters the electron transfer chain to accelerate electron transfer and ATP synthesis .

Results or Outcomes

The study suggests that leucine can enhance the effectiveness of antibiotics against drug-resistant bacteria .

Leucine in Muscle Protein Synthesis and Physiological Processes

Leucine has been shown to increase muscle protein synthesis (MPS) and even certain other physiological processes .

Method of Application

This approach entails collecting a muscle biopsy from a patient before and after leucine administration, then analyzing the tissue’s protein level to determine leucine’s impact on MPS and other physiological processes .

Results or Outcomes

Leucine’s impact on MPS and other physiological processes can be determined by analyzing the protein level in the tissue after leucine administration .

Eigenschaften

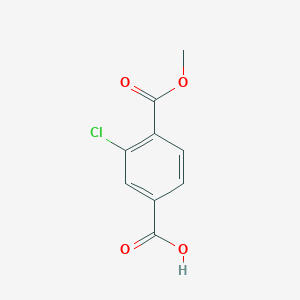

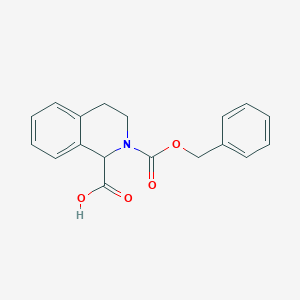

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-14(2)13-19(20(25)26)23-29(27,28)18-11-7-16(8-12-18)22-21-15-5-9-17(10-6-15)24(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCBTNVNACPQRN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555049 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dabsyl-L-leucine | |

CAS RN |

89131-12-4 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)